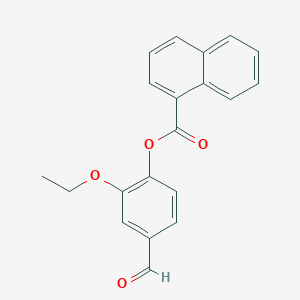

2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

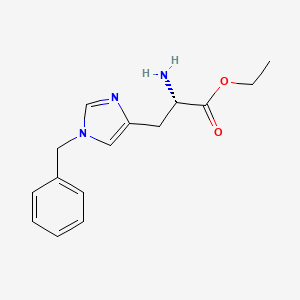

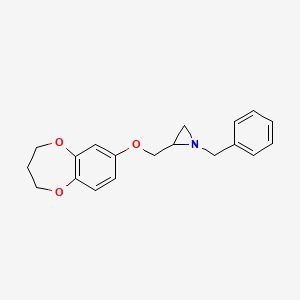

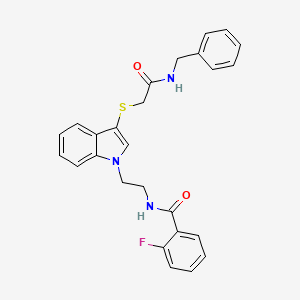

“2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate” is a chemical compound with a molecular weight of 320.34 and a molecular formula of C20 H16 O4 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of “2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate” can be represented by the SMILES notation: CCOc1cc(C=O)ccc1OC(c1cccc2ccccc12)=O .Physical And Chemical Properties Analysis

Naphthalene derivatives exhibit unique photo physical and chemical properties . They are widely used in the synthesis of herbicides, phytohormones, dyes, photographic materials, and polymers .Scientific Research Applications

Anaerobic Naphthalene Degradation

One application involves the anaerobic degradation of naphthalene, a process relevant for environmental bioremediation. A study by Meckenstock et al. (2000) on a sulfate-reducing enrichment culture showed the ability to degrade naphthalene via a pathway that includes carboxylation as an initial step, followed by a stepwise reduction of the aromatic ring system before ring cleavage, highlighting the potential microbial pathways for naphthalene degradation in anoxic environments (Meckenstock et al., 2000).

Chirality Sensing

Another application is in chirality sensing, where Bentley and Wolf (2014) developed stereodynamic probes based on naphthalene scaffolds for the rapid binding and chirality sensing of amines, amino alcohols, or amino acids. This work demonstrates the use of naphthalene derivatives in stereochemical analysis, which is crucial for pharmaceuticals and materials science (Bentley & Wolf, 2014).

Interaction with Biological Molecules

In the context of biochemical interactions, Ghosh et al. (2016) investigated the interaction of naphthalene derivatives with Bovine Serum Albumin (BSA), providing insights into how these compounds interact with proteins. This is essential for understanding drug-protein interactions and the development of new pharmaceutical compounds (Ghosh, Rathi, & Arora, 2016).

Future Directions

Naphthalene and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . They have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the future directions for “2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate” could involve further exploration of its potential uses in various industries and research fields.

properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-2-23-19-12-14(13-21)10-11-18(19)24-20(22)17-9-5-7-15-6-3-4-8-16(15)17/h3-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOBYTMWSRWZBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2930126.png)

![2-(1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2930132.png)

![2-(4-Butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2930133.png)

![6-(3-Chlorophenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930135.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate](/img/structure/B2930138.png)

![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2930143.png)